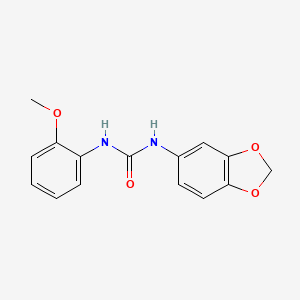![molecular formula C17H20N2O3S2 B5264947 1-[(2-methylphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5264947.png)
1-[(2-methylphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-methylphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine, also known as TAK-659, is a novel kinase inhibitor that has been extensively studied for its potential in treating various types of cancer.
Wirkmechanismus
1-[(2-methylphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B cell receptor signaling. By inhibiting BTK, this compound can block the activation and proliferation of cancer cells, leading to cell cycle arrest and apoptosis. This compound also has the potential to enhance the antitumor activity of other drugs, such as immune checkpoint inhibitors and chemotherapy agents.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the production of inflammatory cytokines and reduce the activation of immune cells, which may have implications for the treatment of autoimmune diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-methylphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to inhibit tumor growth in vitro and in vivo, and its favorable pharmacokinetic profile. However, there are also some limitations to using this compound in lab experiments, such as its potential off-target effects and the need for careful dose optimization.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[(2-methylphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine. One area of focus is the optimization of dosing regimens and combination therapies to maximize its antitumor activity and minimize side effects. Another area of focus is the evaluation of this compound in other types of cancer and autoimmune diseases. Finally, there is a need for further studies to elucidate the molecular mechanisms of this compound and its potential off-target effects.
Conclusion:
In conclusion, this compound is a promising kinase inhibitor that has shown potent antitumor activity and has the potential to treat a wide range of cancers. The synthesis method has been optimized to ensure high yield and purity of the compound, and clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. While there are some limitations to using this compound in lab experiments, its favorable pharmacokinetic profile and selectivity for BTK make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 1-[(2-methylphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine involves several steps, including the reaction of 2-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 2-thiophenesulfonyl chloride. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-methylphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound has potent antitumor activity and can inhibit the growth of cancer cells in vitro and in vivo. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-14-5-2-3-6-15(14)13-16(20)18-8-10-19(11-9-18)24(21,22)17-7-4-12-23-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMXJJAOZBBDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5264877.png)
![2-ethyl-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B5264884.png)

![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5264894.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5264895.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5264900.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(6-chloropyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B5264905.png)
![2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5264908.png)
![3-(4-chlorophenyl)-5-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5264916.png)
![N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5264925.png)
![6-{2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5264927.png)
![methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate](/img/structure/B5264933.png)
![1,4-dimethyl-9-[3-methyl-2-(2-methylphenoxy)butanoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5264951.png)
![N-[1-(4-biphenylyl)ethyl]acetamide](/img/structure/B5264959.png)
